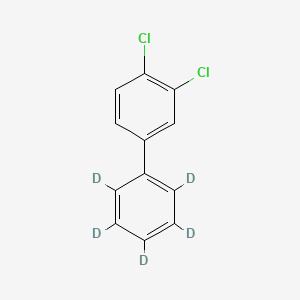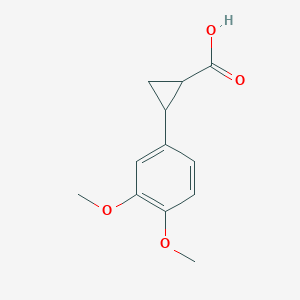
3,4-Dichlorobiphenyl-2',3',4',5',6'-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 is an isotopically labeled compound, specifically a deuterated form of 3,4-Dichlorobiphenyl. This compound is part of the polychlorinated biphenyl (PCB) family, which consists of synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. PCBs were widely used in industrial applications but were banned due to their environmental persistence and potential health hazards.
準備方法
The synthesis of 3,4-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves the introduction of deuterium atoms into the biphenyl structure. This can be achieved through various synthetic routes, including:
Halogen Exchange Reactions: Starting with a chlorinated biphenyl, deuterium can be introduced via halogen exchange reactions using deuterated reagents.
Catalytic Deuteration: Using a catalyst, such as palladium on carbon, to facilitate the exchange of hydrogen atoms with deuterium in the presence of deuterium gas.
Grignard Reactions: Formation of a Grignard reagent from a chlorinated biphenyl, followed by reaction with deuterated water or deuterated solvents to introduce deuterium.
化学反応の分析
3,4-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia, leading to the replacement of chlorine atoms with other functional groups.
科学的研究の応用
3,4-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 has several applications in scientific research:
Environmental Studies: Used as a standard for detecting and quantifying PCBs in environmental samples, such as air, water, soil, and sediments.
Metabolic Research: Employed in studies to understand the metabolic pathways and degradation of PCBs in living organisms.
Toxicology: Utilized in toxicological studies to assess the impact of PCBs on human health and the environment.
Analytical Chemistry: Serves as a reference compound in analytical techniques like gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of PCBs
作用機序
The mechanism of action of 3,4-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with cellular components. PCBs, including this compound, can bind to the aryl hydrocarbon receptor (AhR) and estrogen receptor, leading to alterations in gene expression and disruption of endocrine functions. These interactions can result in various biological effects, including changes in cellular proliferation, differentiation, and apoptosis .
類似化合物との比較
3,4-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 can be compared with other similar compounds, such as:
2,2’,3,3’,4,4’,5,5’,6,6’-Decachlorobiphenyl: A highly chlorinated biphenyl with ten chlorine atoms, known for its extreme persistence in the environment.
3,4-Dichlorobiphenyl: The non-deuterated form of the compound, which shares similar chemical properties but lacks the isotopic labeling.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: Another PCB congener with six chlorine atoms, used in similar research applications but with different physicochemical properties
特性
分子式 |
C12H8Cl2 |
|---|---|
分子量 |
228.12 g/mol |
IUPAC名 |
1,2,3,4,5-pentadeuterio-6-(3,4-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H8Cl2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H/i1D,2D,3D,4D,5D |
InChIキー |
ZGHQUYZPMWMLBM-RALIUCGRSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=C(C=C2)Cl)Cl)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![17-[5-(1,2-Dihydroxy-2-methylpropyl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12301582.png)


![9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate](/img/structure/B12301595.png)
![7-iodo-8-methoxy-1-(1-pyridin-2-ylethyl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B12301607.png)





![2,4,6-Triiodo-N-methyl-3,5-bis[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12301650.png)


